Fmoc-Asp(OAll)-OH
Overview
Description
“Fmoc-Asp(OAll)-OH” is an amino acid building block used in peptide synthesis . It is an intermediate used in the synthesis of some biologically active molecules .
Synthesis Analysis
“this compound” is used in solid-phase peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM, thereby facilitating the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .Molecular Structure Analysis
The molecular formula of “this compound” is C22H21NO6 . Its molecular weight is 395.41 .Chemical Reactions Analysis
The α-allyl ester of “this compound” can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder . It is stored at a temperature between 2-8°C .Scientific Research Applications
Fmoc-Asp(OAll)-OH is used in solid-phase peptide synthesis. It acts as a protecting group for aspartic acid, minimizing base-catalyzed aspartimide formation, a common problem in peptide synthesis (Karlström & Undén, 1996).
It's instrumental in the synthesis of diverse perhydro-1,4-diazepine-2,5-diones, complex structures with potential therapeutic applications (Krchňák & Weichsel, 1997).
This compound has been used in developing new t-butyl-based aspartate protecting groups, which are effective in preventing aspartimide formation in Fmoc SPPS (Behrendt, Huber, Marti, & White, 2015).
It plays a role in synthesizing linear and cyclic phosphopeptides for studying protein interactions, particularly in the context of protein tyrosine phosphatases (Imhof et al., 2005).
This compound is used in creating multicomponent dipeptide hydrogels, which mimic extracellular matrix environments and are suitable for cell culture applications (Liyanage et al., 2015).
Its application extends to the development of novel drug delivery systems targeting specific tissues like bones, showing the versatility and potential of this compound in pharmaceutical research (Sekido et al., 2001).
In materials science, it's been utilized in the formation of hydrogels incorporating graphene, highlighting its utility in nanotechnology and materials engineering (Adhikari & Banerjee, 2011).
Mechanism of Action
Target of Action
Fmoc-Asp(OAll)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and composition, ranging from acting as enzymes, hormones, or structural proteins.
Mode of Action
This compound interacts with its targets through the process of peptide synthesis. It is an orthogonally-protected building block used for the synthesis of head-to-tail cyclic peptides . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the OAll (O-allyl) group is a protective group for the carboxyl group of the aspartic acid . These protective groups can be selectively removed in the presence of other protecting groups, thereby facilitating the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Pharmacokinetics
As a compound used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound would largely depend on the conditions of the synthesis process. It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its bioavailability in the synthesis process .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of Fmoc-Asp(OAll)-OH in biochemical reactions is primarily as a building block in the synthesis of peptides . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in peptide synthesis. It is used to construct peptides, which can then interact with various biomolecules in the cell .
Temporal Effects in Laboratory Settings
It is known that the compound is a white to slight yellow to beige powder .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFRRNBFASDKS-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146982-24-3 | |
Record name | Fmoc-Asp(OAll)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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